

# Key characteristics and identifiers of Methyl 5-bromo-2-methylbenzoate

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## Compound of Interest

Compound Name: Methyl 5-bromo-2-methylbenzoate

Cat. No.: B1662064

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## An In-depth Technical Guide to Methyl 5-bromo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 5-bromo-2-methylbenzoate** is a halogenated aromatic ester that serves as a key intermediate in organic synthesis. Its structural features, including the bromine atom and the methyl ester group on a benzene ring, make it a versatile building block for the introduction of a substituted benzoyl moiety in more complex molecules. This technical guide provides a comprehensive overview of its core characteristics, identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. A significant application of this compound is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.

### Core Characteristics and Identifiers

**Methyl 5-bromo-2-methylbenzoate** is identifiable by a unique set of chemical and physical properties. A summary of its key identifiers is presented below.

Identifier	Value
IUPAC Name	methyl 5-bromo-2-methylbenzoate[1]
Synonyms	5-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 5-Bromo-o-toluate, 5-Bromo-o-toluic Acid Methyl Ester
CAS Number	79669-50-4
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [1]
Molecular Weight	229.07 g/mol [1]
Appearance	White to light yellow powder or crystals

## Physicochemical and Spectral Data

A compilation of the physicochemical and spectral data for **Methyl 5-bromo-2-methylbenzoate** is provided in the following tables. This data is crucial for its identification, purification, and use in further synthetic applications.

### Physicochemical Properties

Property	Value	Source
Melting Point	46.0 to 50.0 °C	
Boiling Point	265 °C (lit.)	[2]
Purity	>98.0% (GC)	

### Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Note: Experimental spectral data for **Methyl 5-bromo-2-methylbenzoate** is not readily available in the searched literature. The following is a predicted spectrum based on the analysis of its structural features and comparison with similar compounds.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	d	1H	Ar-H
~7.4-7.5	dd	1H	Ar-H
~7.1-7.2	d	1H	Ar-H
3.89	s	3H	-OCH <sub>3</sub>
2.45	s	3H	Ar-CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Note: Experimental spectral data for **Methyl 5-bromo-2-methylbenzoate** is not readily available in the searched literature. The following is a predicted spectrum based on the analysis of its structural features and comparison with similar compounds.

Chemical Shift ( $\delta$ , ppm)	Assignment
~167	C=O
~140	Ar-C
~135	Ar-C
~132	Ar-CH
~130	Ar-CH
~128	Ar-CH
~120	Ar-C-Br
~52	-OCH <sub>3</sub>
~20	Ar-CH <sub>3</sub>

## IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)[3]
~1720	Strong	C=O stretch (ester)[4]
~1600, ~1475	Medium	C=C stretch (aromatic ring)[5]
~1250	Strong	C-O stretch (ester)[4]
~800-600	Strong	C-Br stretch

## Mass Spectrometry Data

m/z	Interpretation
228/230	[M] <sup>+</sup> , Molecular ion peak (presence of Br isotope)
197/199	[M - OCH <sub>3</sub> ] <sup>+</sup>
171	[M - COOCH <sub>3</sub> ] <sup>+</sup>
118	[M - Br - CO] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **Methyl 5-bromo-2-methylbenzoate** are outlined below.

### Synthesis of Methyl 5-bromo-2-methylbenzoate from 5-Bromo-2-methylbenzoic acid

Materials:

- 5-Bromo-2-methylbenzoic acid
- Methanol
- 2 M Diazomethyltrimethylsilane in hexane

- Glacial acetic acid
- Ethyl acetate
- 1 M aqueous sodium hydroxide solution
- Saturated aqueous sodium bicarbonate solution |\* Brine
- Anhydrous sodium sulfate
- Nitrogen gas supply
- Round-bottomed flask (200 mL)
- Syringe
- Magnetic stirrer

Procedure:[6]

- Place 5-Bromo-2-methylbenzoic acid (1.0 g, 4.7 mmol) in a 200 mL round-bottomed flask under a nitrogen atmosphere.
- Add methanol via syringe.
- Slowly add a hexane solution of 2 M diazomethyltrimethylsilane (3.5 mL, 23.0 mmol) dropwise over 10 minutes.
- Stir the reaction mixture for 1 hour at room temperature.
- Add glacial acetic acid (16 mL) and continue stirring for 45 minutes.
- Upon completion of the reaction, dilute the mixture with ethyl acetate (100 mL).
- Wash the organic layer sequentially with 1 M aqueous sodium hydroxide solution (30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 5-bromo-2-methylbenzoate**.

## Purification by Column Chromatography

Materials:

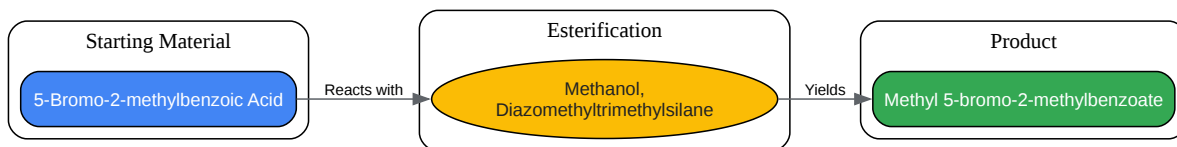
- Crude **Methyl 5-bromo-2-methylbenzoate**
- Silica gel
- Hexane
- Dichloromethane
- Chromatography column
- Collection flasks

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of dichloromethane in hexane (starting with pure hexane and gradually increasing the polarity).
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

## Logical Workflow and Diagrams

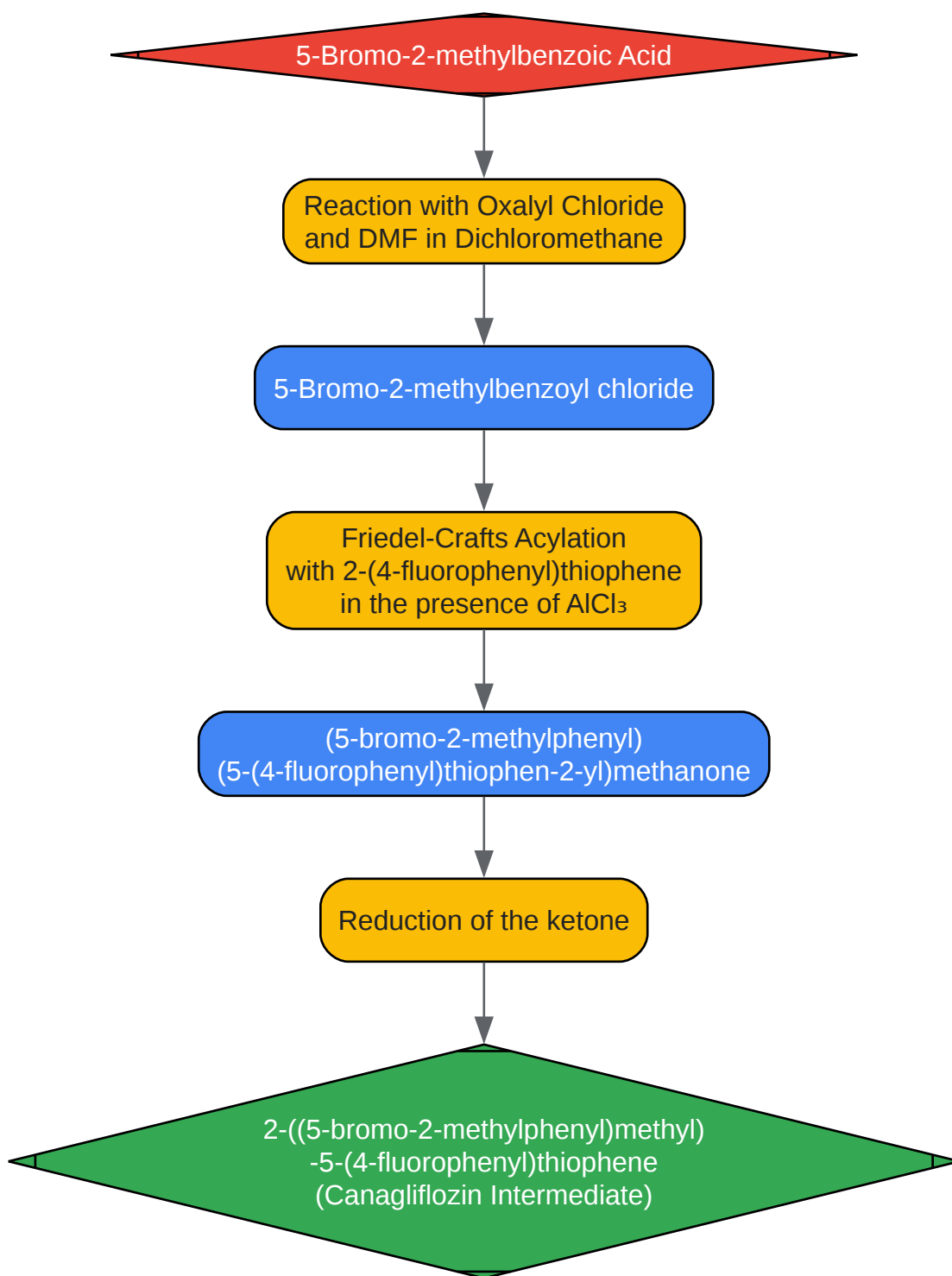
**Methyl 5-bromo-2-methylbenzoate** is a crucial intermediate in the synthesis of the antidiabetic drug Canagliflozin. The following diagrams illustrate the logical workflow of its synthesis and its subsequent use.



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### Synthesis of **Methyl 5-bromo-2-methylbenzoate**.

The following diagram illustrates the initial steps of the synthesis of a key intermediate for Canagliflozin, starting from 5-bromo-2-methylbenzoic acid.



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Synthetic pathway to a Canagliflozin intermediate.

## Safety Information



**Methyl 5-bromo-2-methylbenzoate** is classified as an irritant. Appropriate safety precautions should be taken during its handling and use.

- GHS Hazard Statements:
  - H315: Causes skin irritation.[7]
  - H319: Causes serious eye irritation.[7]
  - H335: May cause respiratory irritation.[8]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
  - P264: Wash skin thoroughly after handling.[7]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
  - P302+P352: IF ON SKIN: Wash with plenty of water.[7]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to consult the full Safety Data Sheet (SDS) before handling this compound.

## Conclusion

**Methyl 5-bromo-2-methylbenzoate** is a valuable chemical intermediate with well-defined properties. This guide provides essential technical information for its identification, handling, and application in a research and development setting. The detailed protocols and logical workflows are intended to facilitate its effective use in the synthesis of more complex molecules, particularly in the field of drug discovery and development. As with any chemical reagent, adherence to appropriate safety protocols is paramount.

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